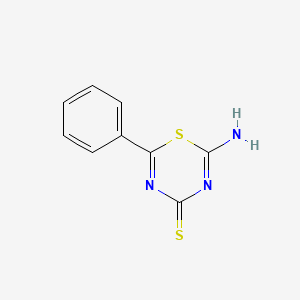![molecular formula C15H19ClN2O2 B14351970 1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) CAS No. 98077-23-7](/img/structure/B14351970.png)
1,1'-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) is a compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a di(propan-2-ol) group attached via an azanediyl linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) typically involves the reaction of 7-chloroquinoline with appropriate amines and alcohols under controlled conditions. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
科学的研究の応用
作用機序
The mechanism by which 1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) exerts its effects involves interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of heme crystallization in the malaria parasite, leading to the accumulation of toxic heme and parasite death . In cancer cells, it may induce apoptosis through the disruption of cellular pathways and inhibition of key enzymes .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Quinacrine: A compound with antimalarial and anticancer properties.
Uniqueness
1,1’-[(7-Chloroquinolin-4-yl)azanediyl]di(propan-2-ol) is unique due to its specific structural features, such as the di(propan-2-ol) group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives .
特性
CAS番号 |
98077-23-7 |
|---|---|
分子式 |
C15H19ClN2O2 |
分子量 |
294.77 g/mol |
IUPAC名 |
1-[(7-chloroquinolin-4-yl)-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C15H19ClN2O2/c1-10(19)8-18(9-11(2)20)15-5-6-17-14-7-12(16)3-4-13(14)15/h3-7,10-11,19-20H,8-9H2,1-2H3 |
InChIキー |
XJWKMWKTBRFQGW-UHFFFAOYSA-N |
正規SMILES |
CC(CN(CC(C)O)C1=C2C=CC(=CC2=NC=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)

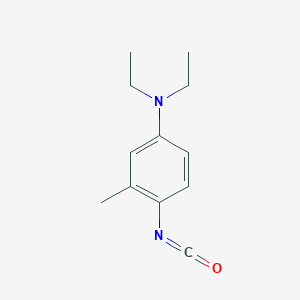
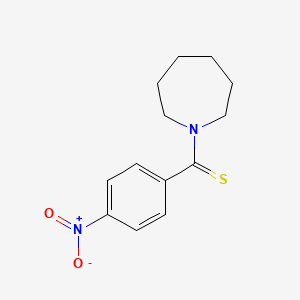
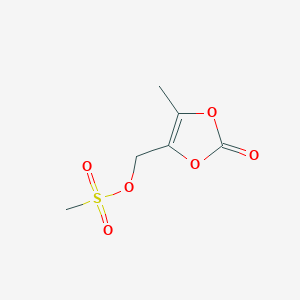
![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)
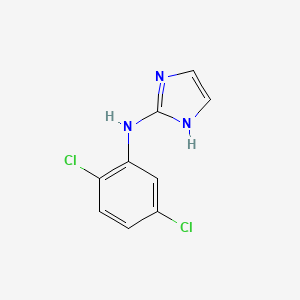
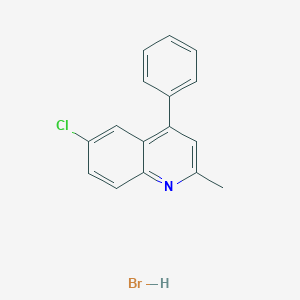
![Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium](/img/structure/B14351941.png)
![1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14351945.png)
